REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([n:7]([CH:11]3[CH2:12][CH2:13][N:14]([C:17]([O:18][CH2:19][CH3:20])=[O:21])[CH2:15][CH2:16]3)[c:8](=[O:10])[nH:9]2)[cH:22]1.[ClH:23].[Na+:25].[OH-:24]>>[CH3:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([n:7]([CH:11]3[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]3)[c:8](=[O:10])[nH:9]2)[cH:22]1
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Name
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CCOC(=O)N1CCC(n2c(=O)[nH]c3ccc(C)cc32)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCC(n2c(=O)[nH]c3ccc(C)cc32)CC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1ccc2[nH]c(=O)n(C3CCNCC3)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |